Ethyl 3-phenylisoxazole-5-carboxylate

描述

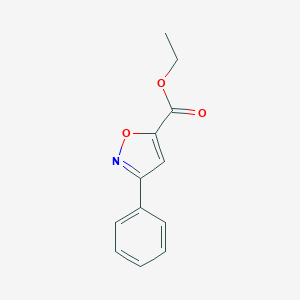

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-phenyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKADOXYAZEDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400794 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-24-1 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxone-Mediated Cyclization

A green chemistry approach employs Oxone (potassium peroxymonosulfate) and potassium chloride in water at 20°C for 3 hours. The reaction proceeds via in situ generation of hypochlorous acid (HOCl), which oxidizes the oxime to a nitrile oxide intermediate. Subsequent 1,3-dipolar cycloaddition with ethyl propiolate yields the target compound. This method achieves an 85% yield and avoids hazardous solvents, aligning with sustainable practices.

Mechanistic Insights :

-

Oxime Oxidation :

-

Cycloaddition :

The aqueous medium enhances reactivity while minimizing side reactions, such as dimerization of the nitrile oxide.

Diacetoxyiodobenzene (DIB)-Catalyzed Synthesis

An alternative protocol uses [bis(acetoxy)iodo]benzene (DIB) in a 2:1 acetonitrile/water mixture at 0°C. DIB acts as a hypervalent iodine oxidant, converting the oxime to the nitrile oxide within 5–10 minutes. The mild conditions and short reaction time (15–25 minutes total) result in a 77% yield, making this method suitable for lab-scale synthesis.

Functional Group Interconversion from 5-Chloroisoxazole Precursors

Nucleophilic Displacement of 5-Chloro-3-Phenylisoxazole

A two-step strategy starts with 5-chloro-3-phenylisoxazole, synthesized via the reaction of 3-phenylisoxazol-5-one with phosphorus oxychloride (POCl₃). The chlorine atom at position 5 is displaced by ethoxide ions under basic conditions:

-

Chlorination :

-

Ethoxylation :

This method requires anhydrous tetrahydrofuran (THF) and sodium ethoxide at reflux (66–70°C) for 4–6 hours, yielding 62–68% of the ester.

Lithiation-Carboxylation of 3-Phenylisoxazole

Directed Lithiation at Position 5

3-Phenylisoxazole undergoes regioselective lithiation at position 5 using n-butyllithium (n-BuLi) in THF at −78°C. Quenching the lithiated intermediate with ethyl chloroformate introduces the ester group:

-

Lithiation :

-

Carboxylation :

This method offers precise control over substitution but requires cryogenic conditions and specialized handling, limiting its industrial scalability.

Hydrolysis-Esterification of Methyl Esters

Base-Catalyzed Hydrolysis Followed by Esterification

Mthis compound, accessible via cyclocondensation or lithiation, undergoes hydrolysis to the carboxylic acid using lithium hydroxide (LiOH) in a methanol-THF mixture. Subsequent esterification with ethanol and sulfuric acid yields the ethyl ester:

-

Hydrolysis :

-

Esterification :

This pathway achieves an 80% overall yield but introduces additional purification steps.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

化学反应分析

Cycloaddition Reactions

The isoxazole ring participates in (3 + 2) and (2 + 4) cycloadditions due to its electron-deficient nature:

-

Example : Reaction with 2,3-dimethylbuta-1,3-diene yields tetrahydro-1,2-benzisoxazole derivatives via (2 + 4) cycloaddition. Subsequent elimination of NO₂ and CO₂Et groups produces dihydro derivatives .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dimethylbuta-1,3-diene | Reflux in organic solvent | Tetrahydro-1,2-benzisoxazole (e.g., 3 ) | 80–85% |

Functional Group Transformations

The ester group undergoes hydrolysis and nucleophilic substitution:

-

Hydrolysis : Treatment with aqueous acids or bases converts the ester to 3-phenylisoxazole-5-carboxylic acid. This reaction is pH-sensitive, with the ester group being more stable than alkoxy substituents under acidic conditions .

-

Amidation : Reacts with amines (e.g., aniline) under coupling agents like DCC/DMAP to form amide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 6 N HCl, reflux | 3-Phenylisoxazole-5-carboxylic acid | 70–78% | |

| Amide formation | DCC, DMAP, aniline | 3-Phenylisoxazole-5-carboxanilide | 85–90% |

Ring Modifications via Lithiation

The isoxazole ring undergoes directed lithiation at the 4-position, enabling the introduction of electrophiles:

-

Lithiation : Treatment with n-butyllithium generates a lithio intermediate, which reacts with CO₂, methyl iodide, or iodine to yield 4-substituted derivatives .

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| CO₂ | 3-Phenylisoxazole-4,5-dicarboxylic acid | 80% | |

| CH₃I | 3-Phenyl-4-methylisoxazole-5-carboxylate | 74% | |

| I₂ | 3-Phenyl-4-iodoisoxazole-5-carboxylate | 73% |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in synthetic pathways:

-

Nitrile Oxide Cycloaddition : Reacts with nitrile oxides under microwave conditions to form 3,5-disubstituted isoxazoles without metal catalysts .

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Microwave, 100°C, 20 min | 3,5-Disubstituted isoxazole (e.g., 23 ) | 95% |

Structural and Crystallographic Data

X-ray diffraction studies confirm the planar isoxazole ring and dihedral angles between substituents . Key parameters include:

科学研究应用

Chemistry

Ethyl 3-phenylisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing derivatives with tailored properties .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for developing new antimicrobial agents .

- Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, suggesting its potential use in antioxidant therapies .

- PPARγ Agonism: this compound has demonstrated agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. This property indicates its potential application in treating metabolic disorders such as diabetes .

| Compound | Activity Type | EC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | PPARγ Agonist | TBD | |

| Phenylthiazole derivative | PPARγ Agonist | 0.75 ± 0.20 | |

| Methyl 4-amino-3-phenylisothiazole derivative | Antimicrobial | TBD |

Case Study 1: PPARγ Activation

A study synthesized various phenylisoxazole derivatives, including this compound, to evaluate their effects on PPARγ activation. The results indicated that certain derivatives could effectively activate PPARγ, suggesting potential applications in metabolic regulation .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound. The findings demonstrated significant antibacterial activity against a range of pathogens, indicating its potential as a therapeutic agent in infectious diseases .

作用机制

The mechanism of action of ethyl 3-phenylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural Comparisons

The structural analogs of ethyl 3-phenylisoxazole-5-carboxylate differ primarily in substituent type, position, and steric effects. Key examples include:

Crystallographic Insights :

- This compound exhibits a dihedral angle of 19.79° between the phenyl and isoxazole rings, contrasting with the smaller angle (7.37°) in isopropyl 3-phenylisoxazole-5-carboxylate .

- Hydrogen bonding patterns (C—H···O) in crystal structures influence supramolecular assembly, as seen in methyl and ethyl analogs .

Physical and Chemical Properties

生物活性

Ethyl 3-phenylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound (CAS Number: 13599-24-1) has the molecular formula and a molecular weight of 217.22 g/mol. The compound can be synthesized through various methods, including the reaction of aldoximes with substituted alkynes in the presence of alkyl nitrites .

Synthesis Overview

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects, making it a candidate for further studies in developing new antimicrobial agents.

2. Antiviral Activity

Studies have explored its antiviral properties, suggesting that it may inhibit viral replication through specific molecular interactions.

3. Antioxidant Effects

In vitro studies have shown that derivatives of isoxazoles, including this compound, exhibit significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .

4. Other Pharmacological Activities

Isoxazole derivatives are known for their broad pharmacological spectrum, including anti-inflammatory, anticonvulsant, and anti-tumor activities. This compound may share these properties due to its structural similarities with other biologically active isoxazoles .

The biological effects of this compound are mediated through its interaction with various molecular targets, including:

- Enzymes : The compound may modulate enzyme activity by binding to active sites or allosteric sites.

- Receptors : It can interact with specific receptors involved in signaling pathways related to inflammation and cell proliferation.

The precise mechanisms are still under investigation but suggest a multifaceted role in biochemical pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

- Antituberculous Activity : A study reported moderate bioactivity against Mycobacterium tuberculosis strains, indicating potential for development as an antituberculous agent .

- Antioxidant Studies : Research involving C. elegans and human fibroblasts demonstrated that certain isoxazole derivatives possess superior antioxidant capabilities compared to traditional antioxidants like quercetin .

- Pharmacological Screening : Various derivatives have been screened for their effects on NMDA receptors, showcasing their potential in treating neurological disorders .

常见问题

Q. What is a standard laboratory synthesis method for Ethyl 3-phenylisoxazole-5-carboxylate?

Answer: A common synthesis involves esterification of 3-phenylisoxazole-5-carboxylic acid. The acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under ice-cooled conditions. The intermediate is then reacted with an alcohol (e.g., ethanol or isopropanol) at room temperature to yield the ester. Purification via recrystallization (e.g., ethyl acetate) ensures high-purity crystals suitable for X-ray studies .

Key Steps:

- Use stoichiometric SOCl₂ (1.2 equivalents) to ensure complete conversion.

- Monitor reaction progress via TLC or LC-MS.

- Recrystallize in ethyl acetate for optimal crystal growth.

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage: Store in airtight containers at 2–8°C, away from ignition sources. Ensure containers are upright to prevent leakage .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl vs. ester groups). For example, the ester carbonyl typically appears at ~165–170 ppm in ¹³C NMR .

- LC-MS: Validates molecular weight (MW = 217.22 g/mol) and purity (>95%) .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .

Q. How is the crystal structure of this compound determined via X-ray diffraction?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement: Employ SHELXL for small-molecule refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically .

- Key Metrics: Analyze bond lengths (e.g., N1–O1 = 1.40–1.43 Å) and dihedral angles (e.g., phenyl-isoxazole angle ~7–20°) to confirm molecular geometry .

Q. What storage conditions are recommended to maintain compound stability?

Answer:

- Store at 2–8°C in dark, airtight containers to prevent hydrolysis of the ester group.

- Avoid exposure to moisture; use desiccants in storage cabinets.

- Regularly inspect containers for integrity, especially after long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Solvent Optimization: Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Catalysis: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification.

- Byproduct Analysis: Use GC-MS to identify side products (e.g., unreacted acyl chloride) and adjust stoichiometry accordingly .

Case Study: Replacing ethanol with isopropanol increased yield from 75% to 85% due to reduced steric hindrance during nucleophilic attack .

Q. How do substituents on the phenyl ring affect molecular conformation and packing?

Answer: Substituents alter dihedral angles between the phenyl and isoxazole rings, impacting crystal packing. For example:

- Electron-withdrawing groups (e.g., Cl): Increase dihedral angles (up to 14°) due to steric/electronic effects .

- Methyl vs. Ethyl esters: Ethyl esters show greater rotational freedom, reducing packing efficiency compared to methyl derivatives .

Methodology: Compare SCXRD data of derivatives (e.g., methyl vs. isopropyl esters) to quantify steric effects .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic Effects: Perform variable-temperature NMR to detect conformational exchange broadening.

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Example: A downfield shift in the ester carbonyl signal may indicate hydrogen bonding with residual solvent .

Q. What ecological impact assessments are relevant for this compound?

Answer:

- Biodegradation Studies: Conduct OECD 301F tests to measure aerobic degradation in aquatic systems.

- Toxicity Screening: Use Daphnia magna or algae models (OECD 202/201) to assess acute/chronic toxicity.

- Photodegradation: Expose to UV light (λ = 254 nm) and analyze breakdown products via HPLC .

Key Finding: The ester group hydrolyzes to 3-phenylisoxazole-5-carboxylic acid under alkaline conditions, which exhibits moderate persistence .

Q. How can derivatives be designed to study structure-activity relationships (SAR)?

Answer:

- Substituent Variation: Synthesize derivatives with halogen (Cl, F) or methoxy groups on the phenyl ring to modulate electronic properties.

- Bioactivity Assays: Test antibacterial (e.g., MIC against E. coli) or enzyme inhibition (e.g., COX-2) to correlate substituent effects with activity.

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial gyrase) .

Example: A 4-chloro derivative showed 2-fold higher antibacterial activity compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。